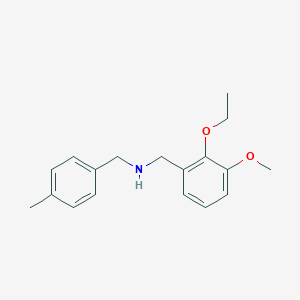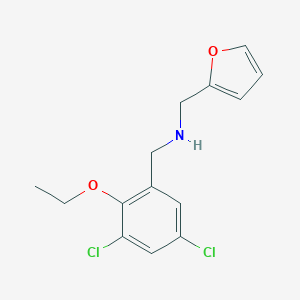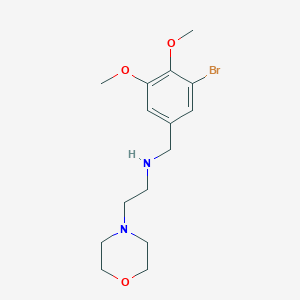![molecular formula C11H19NO B262768 N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B262768.png)
N-[2-(1-cyclohexen-1-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-cyclohexen-1-yl)ethyl]propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of propanamide and has a cyclohexenyl group attached to the nitrogen atom. In
Mechanism of Action
The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]propanamide is not well understood. However, studies have shown that this compound acts on the central nervous system and modulates the activity of neurotransmitters such as GABA and glutamate. This modulation of neurotransmitter activity is believed to be responsible for the anticonvulsant and analgesic properties of this compound.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anticonvulsant and analgesic effects in animal models. This compound has also been shown to have a low toxicity profile, making it a potential candidate for further development as a drug. However, more research is needed to understand the full extent of the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[2-(1-cyclohexen-1-yl)ethyl]propanamide in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that exhibit similar properties. However, the limitations of using this compound in lab experiments are its limited availability and high cost.
Future Directions
There are several future directions for the research and development of N-[2-(1-cyclohexen-1-yl)ethyl]propanamide. One of the potential directions is the development of new drugs for the treatment of epilepsy and chronic pain based on the anticonvulsant and analgesic properties of this compound. Another potential direction is the study of the mechanism of action of this compound to better understand its potential applications in various fields. Furthermore, the synthesis of new derivatives of this compound could lead to the development of new drugs with improved properties.
Synthesis Methods
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]propanamide can be achieved through various methods. One of the commonly used methods is the reaction of 2-(1-cyclohexen-1-yl)ethanamine with propanoyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as the final product.
Scientific Research Applications
N-[2-(1-cyclohexen-1-yl)ethyl]propanamide has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound exhibits anticonvulsant and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of epilepsy and chronic pain.
properties
Molecular Formula |
C11H19NO |
|---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]propanamide |
InChI |
InChI=1S/C11H19NO/c1-2-11(13)12-9-8-10-6-4-3-5-7-10/h6H,2-5,7-9H2,1H3,(H,12,13) |
InChI Key |
LCZDSYHELOLIEQ-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCCC1=CCCCC1 |
Canonical SMILES |
CCC(=O)NCCC1=CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[(2-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262685.png)
![N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}-N-(2,4,5-trimethoxybenzyl)amine](/img/structure/B262687.png)
![N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262688.png)
![2-({4-[(4-Methylbenzyl)oxy]benzyl}amino)ethanol](/img/structure/B262690.png)
![2-[(4-Isopropylbenzyl)amino]-1-phenylethanol](/img/structure/B262692.png)
![2-(4-Bromo-2-{[(2-hydroxy-2-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B262694.png)

![[3-Methoxy-4-(thiophen-2-ylmethoxy)phenyl]methanol](/img/structure/B262698.png)
![N-(furan-2-ylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B262700.png)


![2-[(3,5-Dichloro-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B262706.png)

